molecular formula C9H7F3O3 B12091769 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid

Cat. No.: B12091769
M. Wt: 220.14 g/mol
InChI Key: NJMNOIZJNOZPGK-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl side chain on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with a trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

3-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7,13H,(H,14,15)

InChI Key

NJMNOIZJNOZPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)O

Origin of Product

United States

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